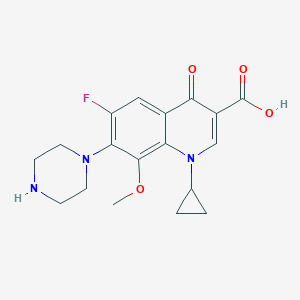

Ácido 1-ciclopropil-6-fluoro-8-metoxi-4-oxo-7-(piperazin-1-il)-1,4-dihidroquinolina-3-carboxílico

Descripción general

Descripción

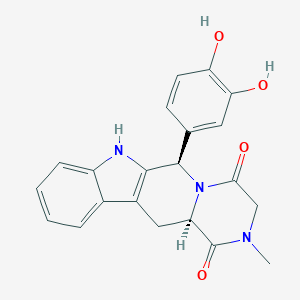

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, also known as 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Desmetil Gatifloxacina es un derivado de Gatifloxacina, un antibiótico fluoroquinolónico. Los investigadores han explorado su potencial antibacteriano contra bacterias Gram-positivas y Gram-negativas. Su mecanismo de acción implica la inhibición de la ADN girasa y la topoisomerasa IV bacterianas, lo que lleva al daño del ADN y la muerte celular. Desmetil Gatifloxacina ha demostrado eficacia contra patógenos como Staphylococcus aureus, Streptococcus pneumoniae y Escherichia coli .

Aplicaciones Oftálmicas

Debido a su farmacocinética favorable y penetración ocular, la Desmetil Gatifloxacina se ha investigado para su uso oftálmico. Puede servir como un tratamiento eficaz para la conjuntivitis bacteriana y las infecciones corneales. Su actividad de amplio espectro la convierte en una opción valiosa para las afecciones oculares .

Investigación sobre la Tuberculosis (TB)

Los investigadores han explorado la Desmetil Gatifloxacina como un posible agente anti-TB. Mycobacterium tuberculosis, el agente causante de la TB, es notoriamente difícil de tratar. La actividad de la Desmetil Gatifloxacina contra las micobacterias ha impulsado investigaciones sobre su papel en la terapia de la TB .

Inhibición de Biofilms

Los biofilms, comunidades microbianas complejas, contribuyen a las infecciones crónicas y la resistencia a los antibióticos. Desmetil Gatifloxacina ha demostrado propiedades de inhibición de biofilms, lo que la convierte en un candidato para combatir las infecciones asociadas a biofilms .

Efectos Antiparasitarios

Los estudios in vitro sugieren que la Desmetil Gatifloxacina exhibe actividad antiparasitaria contra parásitos protozoarios como Leishmania spp. y Trypanosoma cruzi. Estos hallazgos abren vías para su uso en enfermedades parasitarias .

Estudios Farmacocinéticos

Comprender la farmacocinética de la Desmetil Gatifloxacina es crucial para optimizar los regímenes de dosificación. Los investigadores han investigado su absorción, distribución, metabolismo y eliminación en modelos animales y humanos. Tales estudios informan la práctica clínica y el desarrollo de fármacos .

Estas aplicaciones destacan el potencial multifacético de la Desmetil Gatifloxacina en varios contextos científicos. Tenga en cuenta que la investigación en curso puede descubrir usos adicionales para este compuesto, expandiendo aún más su importancia en la medicina y más allá .

Mecanismo De Acción

Desmethyl Gatifloxacin, also known as 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of the fourth-generation fluoroquinolone antibiotic Gatifloxacin .

Target of Action

The primary targets of Desmethyl Gatifloxacin are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Desmethyl Gatifloxacin exerts its bactericidal action by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

It’s known that the drug interferes with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption in DNA replication leads to bacterial cell death .

Pharmacokinetics

Desmethyl Gatifloxacin exhibits high oral bioavailability, making oral and intravenous formulations interchangeable . It has a large volume of distribution, low protein binding, and broad tissue distribution . The drug is primarily excreted unchanged in the urine . At doses of 200–800 mg, the pharmacokinetics of Gatifloxacin are linear, time-independent, and predictable, with low intersubject variability .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Desmethyl Gatifloxacin leads to the disruption of bacterial DNA replication, transcription, repair, and recombination . This results in the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Gatifloxacin. For instance, the photodegradation of Gatifloxacin in water has been studied, and it was found that the degradation follows pseudo-first-order kinetics . Moreover, the presence of the drug in environmental matrices has been reported , indicating that environmental factors such as light exposure and water conditions could potentially affect the stability and activity of the drug .

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCSNIFKGXSDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150187 | |

| Record name | PD 135042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-57-1 | |

| Record name | PD 135042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 135042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL GATIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOB2CYB4VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

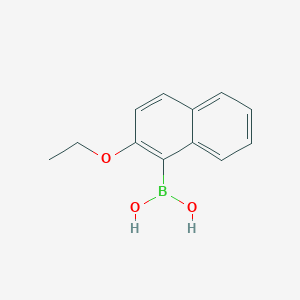

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)